molecular formula C8H8FNO B1334528 4-fluoro-N-methylbenzamide CAS No. 701-49-5

4-fluoro-N-methylbenzamide

Cat. No. B1334528
Key on ui cas rn: 701-49-5
M. Wt: 153.15 g/mol
InChI Key: PIHJUDHVYWCZLS-UHFFFAOYSA-N
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Patent
US08541417B2

Procedure details

To a solution of 4-fluoro-N-methylbenzamide (6 g, 39.2 mmol) in DMSO (Volume: 24.0 mL) was added piperazine (16.87 g, 196 mmol) at 23° C. The reaction was stirred at 120° C. for 68 hr. The reaction mixture was poured into ice (261 g) and the reaction vessel was rinsed with H2O (50 mL). Next, celite (30 g) was added to aid the filtration. The resulting suspension was warmed to 100° C., cooled to 40° C., filtered, and rinsed with warm H2O (4×50 mL). The resulting solid was dried in vacuo. The filtrate was stirred at room temperature overnight affording a suspension. The suspension was filtered, rinsed with H2O (3×25 mL), and the resulting solid was dried in vacuo. The cloudy filtrate was filtered once again through a medium fritted funnel and rinsed with H2O (3×10 mL). Added NaCl (200.1 g) to the filtrate, cooled on ice, filtered, rinsed with cold H2O (3×25 mL), and dried the resulting solid in vacuo. Re-suspended the purified product in H2O (30 mL), stirred for 30 min at 23° C., filtered, rinsed with H2O (3×5 mL), and dried the resulting solid in vacuo. The purified product was re-suspended in ACN (25 mL), agitated for 10 min, and dried in vacuo. This procedure was repeated three times to provide N-methyl-4-(piperazin-1-yl)benzamide (5.64 g, 25.7 mmol, 65.7% yield) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 2.29 (br. s., 1 H) 2.74 (d, J=4.55 Hz, 3 H) 2.77-2.86 (m, 4 H) 3.08-3.18 (m, 4 H) 6.91 (m, 2 H) 7.69 (m, 2 H) 8.13 (q, J=4.04 Hz, 1 H). ESI-MS: m/z 220.2 (M+H)+. mp=153.9-156.5° C.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
16.87 g
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
261 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:11]=[CH:10][C:5]([C:6]([NH:8][CH3:9])=[O:7])=[CH:4][CH:3]=1.[NH:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1>CS(C)=O>[CH3:9][NH:8][C:6](=[O:7])[C:5]1[CH:10]=[CH:11][C:2]([N:12]2[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]2)=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
FC1=CC=C(C(=O)NC)C=C1
Name
Quantity
16.87 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
24 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
ice
Quantity
261 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 120° C. for 68 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the reaction vessel was rinsed with H2O (50 mL)
ADDITION
Type
ADDITION
Details
Next, celite (30 g) was added
FILTRATION
Type
FILTRATION
Details
the filtration
TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was warmed to 100° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 40° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
rinsed with warm H2O (4×50 mL)
CUSTOM
Type
CUSTOM
Details
The resulting solid was dried in vacuo
STIRRING
Type
STIRRING
Details
The filtrate was stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
affording a suspension
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
rinsed with H2O (3×25 mL)
CUSTOM
Type
CUSTOM
Details
the resulting solid was dried in vacuo
FILTRATION
Type
FILTRATION
Details
The cloudy filtrate was filtered once again through a medium fritted funnel
WASH
Type
WASH
Details
rinsed with H2O (3×10 mL)
TEMPERATURE
Type
TEMPERATURE
Details
Added NaCl (200.1 g) to the filtrate, cooled on ice
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
rinsed with cold H2O (3×25 mL)
CUSTOM
Type
CUSTOM
Details
dried the resulting solid in vacuo
STIRRING
Type
STIRRING
Details
Re-suspended the purified product in H2O (30 mL), stirred for 30 min at 23° C.
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
rinsed with H2O (3×5 mL)
CUSTOM
Type
CUSTOM
Details
dried the resulting solid in vacuo
STIRRING
Type
STIRRING
Details
agitated for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
68 h
Name
Type
product
Smiles
CNC(C1=CC=C(C=C1)N1CCNCC1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 25.7 mmol
AMOUNT: MASS 5.64 g
YIELD: PERCENTYIELD 65.7%
YIELD: CALCULATEDPERCENTYIELD 65.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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